molecular formula C15H19NO3S B2829764 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034559-08-3

5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2829764
CAS No.: 2034559-08-3
M. Wt: 293.38
InChI Key: MQOMGAJLPRDMGA-UHFFFAOYSA-N
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Description

5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. Its structure comprises a sulfonyl group attached to a tetrahydronaphthalene moiety, which is further connected to an oxa-azabicycloheptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This step often starts with the hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene.

    Sulfonylation: The tetrahydronaphthalene is then subjected to sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Formation of the Oxa-Azabicycloheptane Ring: This involves a cyclization reaction where an appropriate precursor, such as an amino alcohol, undergoes intramolecular cyclization to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions and minimize side products.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group or the bicyclic ring, using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the bicyclic ring or the tetrahydronaphthalene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfones or sulfoxides.

    Reduction Products: Reduced forms of the bicyclic ring or the sulfonyl group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various functionalization reactions.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The bicyclic structure is particularly interesting for its ability to fit into biological active sites.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

In material science, this compound is investigated for its potential use in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism by which 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the bicyclic structure can provide a rigid framework that fits into enzyme active sites or receptor binding pockets.

Comparison with Similar Compounds

Similar Compounds

    5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane: Similar structure but with a sulfur atom replacing the oxygen in the bicyclic ring.

    5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-aza-5-oxabicyclo[2.2.1]heptane: Similar structure but with an oxygen atom replacing the nitrogen in the bicyclic ring.

Uniqueness

The presence of both an oxygen and a nitrogen atom in the bicyclic ring of 5-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane provides unique chemical properties, such as specific reactivity and stability, which are not found in its analogs. This makes it particularly valuable for applications requiring precise molecular interactions.

Properties

IUPAC Name

5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-20(18,16-9-14-8-13(16)10-19-14)15-6-5-11-3-1-2-4-12(11)7-15/h5-7,13-14H,1-4,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOMGAJLPRDMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC4CC3CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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